2-({1-[2-(2,6-Dimethyl-1-piperidinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}sulfanyl)-N-isopropylacetamide
Description
The compound 2-({1-[2-(2,6-Dimethyl-1-piperidinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}sulfanyl)-N-isopropylacetamide is a benzimidazole derivative featuring a sulfanyl-linked acetamide backbone and a 2,6-dimethylpiperidine moiety. Its structure comprises:
- Benzimidazole core: A bicyclic aromatic system known for its role in medicinal chemistry, particularly in protease inhibition and receptor modulation.
- N-Isopropylacetamide: A lipophilic substituent that may improve membrane permeability.
- 2,6-Dimethylpiperidine: A six-membered amine ring with methyl groups at positions 2 and 6, likely influencing steric and electronic interactions with biological targets.
This compound’s design suggests applications in targeting enzymes or receptors where benzimidazole scaffolds are active, such as kinase inhibitors or GPCR modulators.
Properties
Molecular Formula |
C21H30N4O2S |
|---|---|
Molecular Weight |
402.6 g/mol |
IUPAC Name |
2-[1-[2-(2,6-dimethylpiperidin-1-yl)-2-oxoethyl]benzimidazol-2-yl]sulfanyl-N-propan-2-ylacetamide |
InChI |
InChI=1S/C21H30N4O2S/c1-14(2)22-19(26)13-28-21-23-17-10-5-6-11-18(17)24(21)12-20(27)25-15(3)8-7-9-16(25)4/h5-6,10-11,14-16H,7-9,12-13H2,1-4H3,(H,22,26) |
InChI Key |
XJXNRZOYTJHWBF-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(N1C(=O)CN2C3=CC=CC=C3N=C2SCC(=O)NC(C)C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Compound 1 : N,N-Dimethyl-2-({1-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}sulfanyl)acetamide (CAS 606109-56-2)
- Key difference : The piperidine ring has a single methyl group at position 4 (vs. 2,6-dimethyl in the target compound).
Compound 2 : 1-(2,6-Dimethyl-1-piperidinyl)-2-({1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-benzimidazol-2-yl}sulfanyl)ethanone (CAS 606109-72-2)
- Key difference: Replaces the acetamide group with an ethanone and substitutes piperidine with pyrrolidine (a five-membered ring).
- Impact: The smaller pyrrolidine ring may alter conformational dynamics, while the ethanone group could reduce hydrogen-bonding capacity compared to acetamide.
Variations in Acetamide Moieties
Compound 3 : N-(4-(3,4-Dimethylphenyl)thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide (CAS 1013770-30-3)
- Key difference : Replaces the benzimidazole-sulfanyl-acetamide scaffold with a pyrazole-thiazole-carboxamide system.
- Impact : The absence of a benzimidazole core may limit activity against benzimidazole-dependent targets but could introduce new selectivity profiles.
Substituent Effects on Physicochemical Properties
*Note: logP values are estimated based on substituent contributions.
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